Jaborosalactone D falls under the classification of withanolides, which are steroidal compounds known for their diverse pharmacological effects. It is isolated from various species of Jaborosa, which are native to South America. The extraction of jaborosalactones typically involves solvent extraction techniques followed by chromatographic methods to purify the compound.
The synthesis of jaborosalactone D has been explored through various synthetic routes, often involving complex multi-step processes. A notable method includes:
The total synthesis can involve up to 10 steps, focusing on regioselectivity and stereochemistry to achieve the final product with high yields .
The molecular structure of jaborosalactone D is characterized by a steroid backbone featuring a lactone ring. Key structural features include:
Jaborosalactone D participates in several chemical reactions that can modify its structure or enhance its biological activity:
These reactions are critical for developing analogs with improved efficacy against specific biological targets .
The mechanism of action for jaborosalactone D is primarily linked to its interaction with cellular signaling pathways:
Jaborosalactone D exhibits distinct physical and chemical properties:
These properties influence its handling in laboratory settings and its formulation in pharmaceutical applications .
Jaborosalactone D has several promising applications in scientific research and medicine:
Jaborosalactone D is a steroidal lactone exclusively isolated from plant species within the genus Jaborosa (family Solanaceae). This genus comprises approximately 23 perennial herbaceous species distributed across South America, with primary concentration in the Andean regions of Argentina, Peru, and Patagonia. Notably, Jaborosa integrifolia and Jaborosa rotacea serve as documented botanical sources for this compound [1] [9]. The genus exhibits significant ecological adaptation, with most species growing as rhizomatous perhers in high-altitude environments, except Jaborosa bergii and Jaborosa sativa, which are annual or biennial [1]. Chemotaxonomic studies confirm that Jaborosa species produce structurally diverse withanolides as specialized metabolites, with Jaborosalactone D representing a less abundant structural variant compared to more common analogues like Jaborosalactone A or V [6] [9].
Table 1: Botanical Sources and Distribution of Jaborosalactone D
Plant Species | Geographic Distribution | Plant Part Isolated | Yield (Typical Range) |
---|---|---|---|
Jaborosa integrifolia | Argentina, Patagonia | Roots, Aerial parts | 0.002-0.008% dry weight |
Jaborosa rotacea | Andean regions of Peru, Argentina | Roots | 0.001-0.005% dry weight |
Jaborosa bergii | Southern Argentina | Leaves | Trace quantities |
The discovery of Jaborosalactone D emerged during the late 20th century resurgence in Solanaceae phytochemistry research. Initial chemical investigations of Jaborosa species in the 1980s by Fajardo and Shamma first identified novel withanolides, though structural elucidation of Jaborosalactone D specifically occurred later through advanced spectroscopic techniques [9]. Its complete stereochemical assignment was achieved circa 2003–2006 via multidimensional Nuclear Magnetic Resonance spectroscopy and X-ray crystallography studies conducted on related jaborosalactones [6] [9]. Historically significant is the compound’s identification during targeted screening for phytotoxic natural products, reflecting research trends exploring plant-derived bioactive steroids for agricultural or pharmaceutical applications [1] [9]. Unlike the well-studied withanolides from Withania somnifera (Ashwagandha), Jaborosalactones remained underinvestigated until technological advances enabled characterization of their complex polyoxygenated structures [2] [9]. Modern dereplication strategies using Liquid Chromatography-Mass Spectrometry now facilitate its detection in minor Solanaceous species, though it remains a low-abundance metabolite [3] [9].
Jaborosalactone D belongs to the C₂₈-ergostane type withanolides characterized by a 22-hydroxy-26-oic acid γ-lactone formation. Its defining structural features include:
This configuration situates it within the "modified withanolide" subclass, exhibiting structural rearrangements distinct from prototypical withaferin A-type skeletons. Biogenetically, it likely derives from cholesterol via enzymatic hydroxylation and epoxidation pathways shared across Solanaceae, though species-specific cytochrome P450 enzymes in Jaborosa enable its unique modifications [2] [7].
Table 2: Structural Comparison of Jaborosalactone D with Representative Withanolides
Structural Feature | Jaborosalactone D | Withaferin A | Jaborosalactone V | Withalongolide A |
---|---|---|---|---|
C-19 Oxidation | Hydroxyl | H | H | Hydroxyl |
Epoxidation Site | 5β,6β | 5β,6β | 4β,5β (rearranged) | 5β,6β |
Lactone Fusion | 17β, trans | 17β, trans | 17β, trans | 17β, trans |
Side Chain Unsaturation | Δ²⁴(²⁵) | Saturated | Δ²⁵(²⁶) | Saturated |
Jaborosalactone D exhibits predicted biological activities distinct from classical withanolides, as determined by computational structure-activity relationship (SAR) modeling using PASS (Prediction of Activity Spectra for Substances) algorithms:
The C-19 hydroxyl group significantly influences bioactivity. Semisynthetic acetylation at this position (creating Jaborosalactone D 19-acetate) enhances cytotoxicity 3–5 fold in melanoma (SKMEL-28) and colon cancer (DRO81-1) cell lines compared to the parent compound [6] [9]. Conversely, epoxide ring opening diminishes activity, confirming the 5β,6β-epoxide’s critical role in target binding. Molecular docking studies suggest the unsaturated side chain improves membrane permeability, potentially explaining its superior activity over saturated analogues [6] [7].
Table 3: Predicted Biological Activities of Jaborosalactone D (PASS Analysis)
Predicted Activity | Probability (Pa)* | Potential Molecular Targets |
---|---|---|
Apoptosis agonist | 0.893 | Bcl-2/Bax pathway, caspase activation |
Anti-neoplastic (tumor inhibitor) | 0.879 | HSP90, NF-κB, STAT3 signaling |
Anti-inflammatory | 0.788 | COX-2 inhibition, cytokine suppression |
Phytotoxic agent | 0.752 | Seed germination enzymes, radical elongation |
Antifungal | 0.689 | Ergosterol biosynthesis disruption |
*Pa > 0.5 indicates statistically significant prediction [7]
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: